molecular formula C21H20FN3O4S B2868029 8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189731-42-7

8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2868029
CAS No.: 1189731-42-7
M. Wt: 429.47
InChI Key: IOKVRTGKWLAVMI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core combining a piperidine and cyclohexane ring. Key structural features include:

  • Aryl substituent: A 4-fluorophenyl group at position 3, influencing steric and electronic interactions with biological targets.
    While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs exhibit diverse applications, including neuroleptic, anticancer, and pesticidal activities .

Properties

IUPAC Name

8-(4-acetylphenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-14(26)15-4-8-18(9-5-15)30(28,29)25-12-10-21(11-13-25)23-19(20(27)24-21)16-2-6-17(22)7-3-16/h2-9H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKVRTGKWLAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences in substituents and molecular properties among analogs:

Compound Name Molecular Formula Key Substituents Reported Use/Activity Reference
8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Target) C₂₁H₂₀FN₃O₄S* 8-(4-Acetylphenyl)sulfonyl; 3-(4-fluorophenyl) Not specified -
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-... C₂₀H₁₇ClF₃N₃O₃S 8-(3-Trifluoromethylphenyl)sulfonyl; 3-(4-chlorophenyl) Unknown (structural analog)
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... C₂₁H₂₂ClN₃O₄S 8-(3-Chloro-4-methylphenyl)sulfonyl; 3-(4-methoxyphenyl) Not specified
Fluspirilene C₂₉H₃₁F₂N₃O† 8-[4,4-bis(4-fluorophenyl)butyl]; 1-phenyl Neuroleptic (dopamine antagonist)
18F-FESP C₂₃H₂₅F₂N₃O₂‡ 8-(4-(4-fluorophenyl)-4-oxobutyl); 3-(2-fluoroethyl) PET tracer (dopamine receptors)
Spirotetramat metabolites (e.g., enol glucoside) C₁₉H₂₄NO₇S 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy; glucoside conjugate Pesticidal metabolites

*Inferred from structural similarity; †Discrepancy exists in molecular formula between sources; ‡Includes radioactive ¹⁸F isotope.

Key Findings and Implications

Sulfonyl Group Variations: The 4-acetylphenyl sulfonyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., 3-trifluoromethylphenyl in ) due to its polar acetyl moiety.

Aryl Substituent Effects :

  • 4-Fluorophenyl (target) vs. 4-chlorophenyl (): Fluorine’s higher electronegativity and smaller size may improve target selectivity via stronger dipole interactions.
  • 4-Methoxyphenyl () introduces electron-donating effects, which could alter binding kinetics compared to electron-withdrawing fluorine.

Biological Activity Correlation :

  • Fluspirilene () demonstrates that bis(4-fluorophenyl) groups in the alkyl chain are critical for neuroleptic activity, suggesting the target compound’s 4-fluorophenyl group may favor CNS applications.
  • Spirotetramat metabolites () highlight the importance of hydroxy and methoxy groups in pesticidal activity, contrasting with the target’s acetyl and sulfonyl groups.

Synthetic Feasibility :

  • The target compound’s acetyl and sulfonyl groups may require specialized coupling reagents, as seen in synthetic routes for analogs (e.g., ’s use of tetrabutylammonium bisulfate ).

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